N-[3-(Trimethoxysilyl)propyl]aniline

Catalog No.
S773735
CAS No.
3068-76-6
M.F
C12H21NO3Si
M. Wt
255.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(Trimethoxysilyl)propyl]aniline

CAS Number

3068-76-6

Product Name

N-[3-(Trimethoxysilyl)propyl]aniline

IUPAC Name

N-(3-trimethoxysilylpropyl)aniline

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

InChI

InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

InChI Key

KBJFYLLAMSZSOG-UHFFFAOYSA-N

SMILES

CO[Si](CCCNC1=CC=CC=C1)(OC)OC

Canonical SMILES

CO[Si](CCCNC1=CC=CC=C1)(OC)OC

The exact mass of the compound N-[3-(Trimethoxysilyl)propyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3-(Trimethoxysilyl)propyl]aniline is a dual-functionality organosilane coupling agent, also known as (3-Anilinopropyl)trimethoxysilane or TMSPA. It features a trimethoxysilyl group for covalent bonding to inorganic surfaces (e.g., glass, silica, metal oxides) and an N-phenylamino (aniline) group for interaction and reaction with organic polymer matrices. [REFS-1, REFS-2] Its primary role is to act as a molecular bridge at the organic-inorganic interface in composites, coatings, and adhesives. Unlike common aliphatic aminosilanes, the integrated aniline functionality provides distinct electronic and chemical properties, making it a direct precursor for surface-grafted, electroactive polyaniline-like materials.

Direct substitution of N-[3-(Trimethoxysilyl)propyl]aniline with common aliphatic aminosilanes like (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Aminopropyl)triethoxysilane (APTES) is frequently unviable for performance-critical applications. The key point of differentiation is the aniline functional group, which provides aromaticity and electroactive potential that simple alkyl amines lack. Furthermore, the secondary aniline amine has a lower proton basicity compared to the primary alkyl amine of APTES/APTMS, which can influence catalytic activity and hydrolysis rates, affecting processing stability and the reproducibility of surface functionalization. [1] Therefore, applications requiring electrochemical activity, specific compatibility with aromatic polymer systems, or enhanced corrosion passivating effects mandate the use of this specific anilino-functional silane.

Essential Precursor for Surface-Grafted Electroactive Polyaniline (PANI) Films

N-[3-(Trimethoxysilyl)propyl]aniline is a direct monomer precursor for forming electroactive, polyaniline-like films covalently bonded to surfaces. Common substitutes such as (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Aminopropyl)triethoxysilane (APTES) lack the necessary aniline moiety and are chemically unable to form conductive polyaniline structures. The resulting surface-grafted films from this compound exhibit the characteristic electrochromic and conductive properties of the PANI class, which typically demonstrates conductivity in the range of 1-10 S/cm when doped. [1]

Evidence DimensionSuitability as a Polyaniline Precursor
Target Compound DataContains aniline moiety; can be polymerized into an electroactive film.
Comparator Or Baseline(3-Aminopropyl)trimethoxysilane (APTMS) / (3-Aminopropyl)triethoxysilane (APTES): Contains only an aliphatic amine; cannot form polyaniline.
Quantified DifferenceQualitatively absolute; the function is impossible with the comparator.
ConditionsOxidative polymerization for synthesis of conductive polymers.

For applications requiring built-in conductivity, antistatic properties, or electrochemical sensing, this compound is required while common aminosilanes are non-functional.

Improved Processability via Higher Hydrolytic Stability Profile

Common primary aminosilanes like APTES and APTMS are known to suffer from extensive layer loss upon exposure to water, as the primary amine can intramolecularly catalyze the hydrolysis of the siloxane bonds. [1] The N-phenylamino group of the target compound has a lower proton basicity than the aminopropyl group of the comparators due to resonance effects with the phenyl ring. [2] This lower basicity reduces the potential for amine-catalyzed self-hydrolysis of the siloxane network, leading to more stable and reproducible surface layers during processing and in humid environments.

Evidence DimensionCatalytic Activity Towards Self-Hydrolysis
Target Compound DataLower basicity secondary aniline group suggests reduced catalytic activity.
Comparator Or BaselineAPTMS/APTES: Higher basicity primary amine group is known to catalyze siloxane bond hydrolysis.
Quantified DifferenceNot directly quantified, but based on established chemical principles of basicity and catalysis.
ConditionsAqueous or humid conditions during silanization, curing, or end-use.

This suggests a wider processing window, greater batch-to-batch reproducibility, and improved long-term durability of the interfacial bond, which are critical for industrial-scale manufacturing.

Potential for Enhanced Thermal Stability in Polymer Composites

The incorporation of the aromatic phenyl group into the silane structure is a known strategy for increasing the thermal stability of resulting materials. N-[3-(Trimethoxysilyl)propyl]aniline is noted for its good thermal stability. When used as a coupling agent in epoxy resins, the N-phenylaminopropyl moiety can improve compatibility and control morphology, which is critical for performance at elevated temperatures. [1] In contrast, aliphatic aminosilanes such as APTES lack this aromatic structure, which limits their contribution to the thermal resistance of the final composite.

Evidence DimensionThermal Stability Contribution
Target Compound DataContains a thermally stable aromatic phenyl group.
Comparator Or BaselineAPTMS/APTES: Contains a less thermally stable aliphatic propyl group.
Quantified DifferenceNot quantified in a direct head-to-head study, but based on the established principle of aromatic groups enhancing thermal stability.
ConditionsThermogravimetric analysis (TGA) or dynamic mechanical analysis (DMA) of cured polymer composites.

For composites and adhesives intended for high-service-temperature applications, selecting this silane over aliphatic alternatives can lead to improved performance and operational lifetime.

Fabrication of Surface-Integrated Biosensors and Antistatic Coatings

Where the goal is to create a conductive or electroactive surface directly on an inorganic substrate, this compound is the appropriate choice. Its ability to polymerize into a PANI-like film allows for the direct fabrication of materials for sensors, antistatic layers, and electrochromic devices, a function not achievable with standard aminosilanes.

Development of High-Reliability Adhesives and Composites

In applications where process control and long-term hydrolytic stability are paramount, the chemical structure of this silane offers an advantage. Its potentially lower rate of self-catalyzed hydrolysis compared to primary aminosilanes like APTES makes it suitable for manufacturing processes requiring high reproducibility and for products deployed in humid environments. [1]

Formulating High-Temperature Epoxy Systems and Aromatic Polymer Composites

This silane is a logical choice for improving the interfacial adhesion in composites based on aromatic polymers (e.g., epoxies, polyimides) or those intended for high-temperature service. The aromatic aniline group provides both chemical compatibility and enhanced thermal stability at the interface, improving the mechanical integrity of the composite under thermal stress. [2]

Physical Description

Liquid

UNII

7AU1H1FV6A

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (51.25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (12.5%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3068-76-6

Wikipedia

N-phenyl-3-aminopropyltrimethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Plastics product manufacturing
Rubber product manufacturing
Benzenamine, N-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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